2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S2/c1-15-4-8-18(9-5-15)27-20(17-6-10-19(29-3)11-7-17)12-24-23(27)31-14-21(28)26-22-25-16(2)13-30-22/h4-13H,14H2,1-3H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXWITYGPRVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.6 g/mol. The structure features:
- An imidazole ring that may interact with various biological targets.
- Methoxyphenyl and p-tolyl groups that enhance lipophilicity and potentially improve binding affinity.
- A thioether linkage which may stabilize the compound and influence its reactivity.
The biological activity of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole moiety can act as a ligand for metal ions or enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may bind to specific receptors, modulating signal transduction pathways.
- Redox Activity : The thioether group may participate in redox reactions, influencing cellular oxidative states.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the fields of oncology and infectious diseases. Its potential applications include:
- Anticancer Activity : Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide demonstrated IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HCT-15 and HeLa .
- Tubulin Polymerization Inhibition : The compound may inhibit tubulin polymerization, which is crucial for cancer cell division. Analogous compounds have shown IC50 values as low as 0.4 µM against porcine brain tubulin polymerization .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain pathogens, indicating its utility in treating infections.
Data Table: Biological Activity Summary
| Activity Type | IC50 Value (µM) | Cell Lines/Targets |
|---|---|---|
| Anticancer Activity | 0.08 - 0.20 | HCT-15, HeLa |
| Tubulin Polymerization | 0.4 | Porcine Brain Tubulin |
| Antimicrobial | N/A | Various Pathogens |
Case Studies
Recent studies have highlighted the efficacy of imidazole derivatives in cancer treatment:
- Study on Compound Efficacy : A study reported that a related imidazole derivative exhibited potent anticancer effects with IC50 values significantly lower than standard chemotherapeutics like doxorubicin, demonstrating enhanced efficacy against resistant cancer cell lines .
- Mechanistic Insights : Another investigation revealed that the binding affinity of these compounds to tubulin could disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase, which is critical for cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Piperazine-linked compounds () show antiproliferative activity (IC₅₀ ~15–20 µg/mL), suggesting that nitrogen-rich side chains may improve cytotoxicity .
Heterocyclic Modifications: Replacement of thiazole (target compound) with isoxazole () or pyridine () alters steric and electronic profiles. For instance, pyridine-based analogs in exhibit CD73 inhibition, a target in immunomodulation .
Synthetic Accessibility :
- The target compound’s synthesis likely follows Method D (), involving potassium carbonate-mediated coupling of imidazole-thiols with chloroacetamides. This method yields moderate-to-high purity compounds (70–86% yields in ) .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- Lipophilicity : The target compound’s predicted LogP (3.8) balances membrane permeability and aqueous solubility, favorable for oral bioavailability.
- Thermal Stability : Higher melting points in piperazine derivatives (e.g., 282–283°C in ) correlate with crystalline purity, advantageous for formulation .
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves three stages:
- Imidazole core formation : Cyclization of substituted phenylglyoxal with ammonium acetate under reflux in acetic acid .
- Thioether linkage : Reaction of the imidazole-2-thiol intermediate with 2-chloro-N-(4-methylthiazol-2-yl)acetamide using K₂CO₃ as a base in dry acetone (60–70°C, 6–8 hours) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity . Critical factors : Excess chloroacetamide (1.2 eq) improves thioether yield, while higher temperatures (>80°C) promote byproduct formation .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Key signals include:
Q. How does the compound’s solubility impact in vitro assays?
Solubility varies significantly:
- Polar solvents : >10 mg/mL in DMSO (ideal for stock solutions).
- Aqueous buffers : <0.1 mg/mL in PBS (requires surfactants like Tween-80 for cellular studies) . Mitigation : Co-solvent systems (e.g., DMSO:PBS 1:9) maintain bioactivity without cytotoxicity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Example conflict: Analogues with 4-chlorophenyl vs. 4-methoxyphenyl substituents show opposing COX-2 inhibition (IC₅₀ 1.2 µM vs. >50 µM). Resolution :
- Molecular docking : 4-Methoxyphenyl’s electron-donating group reduces hydrophobic pocket binding in COX-2 (PDB: 5KIR) .
- SAR table :
| Substituent (R) | COX-2 IC₅₀ (µM) | LogP |
|---|---|---|
| 4-OCH₃ | >50 | 3.8 |
| 4-Cl | 1.2 | 4.5 |
| 4-NO₂ | 8.7 | 4.1 |
Higher lipophilicity (LogP >4) correlates with enhanced activity .
Q. How to optimize synthetic protocols for gram-scale production without compromising purity?
- Catalyst screening : Pd/C (5% wt) in H₂ atmosphere reduces nitro intermediates 30% faster than Zn/HCl .
- Flow chemistry : Continuous flow reactors (residence time 20 min, 60°C) improve thioether coupling yield to 85% vs. 68% in batch .
- In-line analytics : PAT (Process Analytical Technology) tools like ReactIR monitor imidazole intermediate formation in real time .
Q. What mechanistic insights explain its dual activity as a kinase inhibitor and apoptosis inducer?
- Kinase inhibition : Competitive binding to EGFR’s ATP pocket (Kd = 12 nM) via hydrogen bonds with Met793 and π-π stacking with Phe723 .
- Apoptosis : Mitochondrial depolarization (JC-1 assay) occurs at 5 µM, activating caspase-3 by 4-fold in A549 cells . Synergy : Kinase inhibition precedes apoptosis, suggesting a sequential mechanism .
Methodological Guidance
Designing a stability study under physiological conditions :
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24h; HPLC tracks degradation (t₁/₂ = 8h). Acidic conditions (pH 2.0) accelerate cleavage of the acetamide bond .
- Photostability : Exposure to UV (320 nm, 48h) causes 15% degradation; amber vials are recommended .
Interpreting conflicting cytotoxicity results in 2D vs. 3D cell models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
